molecular formula C13H17N3O B14901319 n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide

n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide

Cat. No.: B14901319
M. Wt: 231.29 g/mol
InChI Key: AUEXQPCHKRYUMR-UHFFFAOYSA-N
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Description

N-Isopentyl-1H-benzo[d]imidazole-5-carboxamide (CAS 785819-16-1) is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . It is a member of the benzimidazole chemical class, which is of significant interest in medicinal chemistry and neuroscience research. Benzimidazole derivatives are key scaffolds in the development of novel multi-target directed ligands (MTDLs) for complex neurodegenerative diseases . Specifically, this structural class has been extensively investigated as a potent pharmacophore for the human Cannabinoid Receptor subtype 2 (hCB2R) . Activation of the hCB2R is a promising therapeutic strategy because it can suppress microglia activation and the production of neurotoxic factors like reactive oxygen species (ROS), nitric oxide (NO), and proinflammatory mediators . In research models, hCB2R agonists have been shown to promote the clearance of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease pathology, and improve cognition and memory . As a key synthetic intermediate or precursor, this compound provides researchers with a versatile building block for the design and synthesis of more complex hybrid molecules. These hybrids aim to simultaneously inhibit cholinesterases and activate the hCB2R, representing a modern approach to tackling multiple pathological pathways in neurodegenerative conditions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, and it is recommended to store it at 2-8°C .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-(3-methylbutyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C13H17N3O/c1-9(2)5-6-14-13(17)10-3-4-11-12(7-10)16-8-15-11/h3-4,7-9H,5-6H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

AUEXQPCHKRYUMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N=CN2

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamines

This classical method involves reacting o-phenylenediamine derivatives with carbonyl-containing reagents. For example, 4-fluoro-3-nitrobenzoic acid serves as a starting material in a seven-step sequence. The acid is first converted to its acid chloride and coupled with dimethylamine to form N,N-diethyl-4-fluoro-3-nitrobenzamide. Subsequent nucleophilic aromatic substitution with isopentylamine introduces the alkyl chain, followed by nitro group reduction to yield an aniline intermediate. Cyclization in acetic acid completes the benzimidazole ring, achieving a 70–85% yield.

Cyclization of Substituted Amides

Alternative routes employ prefunctionalized amides. For instance, coupling 4-(isopentylamino)-3-nitrobenzamide with benzyl-protected 4-hydroxyphenylacetic acid using HBTU and triethylamine forms a diamide precursor. Cyclization under reflux in acetic acid generates the benzimidazole core with >80% efficiency. This method minimizes side reactions by leveraging robust protecting groups like benzyl ethers, which withstand basic and acidic conditions during intermediate steps.

Carboxamide Functionalization

The final carboxamide group is installed through carbamate coupling or direct amidation .

Carbamate Coupling

Phenol intermediates (e.g., compound 14 in) react with isocyanates or carbamoyl chlorides to form carbamates. For aryl-OCO-NHalkyl carbamates, treatment with triethylamine and aryl isocyanates at 25°C provides yields of 45–88%. Sodium hydride-mediated reactions with carbamoyl chlorides achieve higher yields (77–92%) due to enhanced nucleophilicity.

Direct Amidation

Carboxylic acid derivatives of benzimidazole react with amines via coupling agents. For instance, 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid couples with isopentylamine using HBTU and DMAP, yielding the target carboxamide in 83% efficiency. This method avoids carbamate intermediates, streamlining synthesis.

Optimization and Catalytic Strategies

Protecting Group Strategies

Benzyl and MOM (methoxymethyl) groups are widely used to protect phenolic hydroxyl groups during synthesis. Benzyl ethers are preferred for their stability under acidic and basic conditions, while MOM groups enable simultaneous deprotection during cyclization. For example, MOM-protected intermediates undergo cleavage with trifluoroacetic acid (TFA) post-cyclization, simplifying purification.

Catalytic Hydrogenation

Nitro group reductions employ palladium on carbon (Pd/C) under hydrogen atmospheres, achieving quantitative conversions without requiring additional purification. This step is critical for generating aniline precursors for subsequent cyclization.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and advantages:

Method Key Steps Yield Advantages
Condensation (o-PDA) Nitro reduction, cyclization 70–85% High purity, scalable
Cyclization (Amides) HBTU coupling, acetic acid reflux >80% Minimal side reactions
Direct Amidation HBTU/DMAP-mediated coupling 83% Fewer steps, high efficiency
Carbamate Coupling Sodium hydride/carbamoyl chloride 77–92% High reactivity, versatile substrates

Chemical Reactions Analysis

Types of Reactions

n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

The search results provide information on benzimidazole derivatives, including "n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide" derivatives, in the context of dual-acting molecules with potential applications in neurodegenerative disease treatment . However, there is no specific, detailed article focusing solely on the applications of the compound "this compound."

Here's a summary of the available information related to this compound and its derivatives:

Neurodegeneration Treatment

  • Dual-Acting Molecules: Benzimidazole carbamates have been synthesized and characterized as merged human butyrylcholinesterase (hBChE) inhibitors/cannabinoid receptor 2 (hCB2R) ligands for treating neurodegeneration .
  • Inhibition of Cholinesterases: These compounds were tested for their ability to inhibit human cholinesterases and for their affinity towards cannabinoid receptors .
  • Immunomodulatory Effect: Some benzimidazole-carbamates were found to have an immunomodulatory effect, reducing the pro-inflammatory response of microglia . Compounds 15d and 21d significantly decreased the expression of NOS at 1.0 and 2.5 μM, respectively . Additionally, IL1β release after treatment with LPS was significantly reduced by compounds 15d and 21d at 5.0 and 1.0 μM, respectively .

Alzheimer's Disease

  • Learning Impairments: Compound 15d , which contains a dimethyl carbamate motif, showed promise in vivo, preventing Aβ 25–35-induced learning impairments in a pharmacological mouse model of Alzheimer’s disease .

Cannabinoid Receptor Activity

  • hCB2R Ligands: Some synthesized compounds were screened on membranes of HEK cells stably expressing hCB2R, using 10 μM of the compound .
  • Agonist Activity: Benzimidazole-carbamates were characterized as partial agonists on CB2R, and compounds 15d and 21d were further evaluated for their ability to suppress the production of neurotoxic factors .

Other potential applications

  • Xanthine Oxidase Inhibitors: Triazole derivatives have been designed, synthesized, and assessed for their ability to inhibit xanthine oxidase (XO) .
  • Diverse applications: Starting point for hundreds of useful compounds, biologics, steel, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins, and plastics .

Specific Benzimidazole Derivatives

Several specific benzimidazole derivatives are mentioned in the search results :

  • 2-(4-isopropoxybenzyl)-N,N-diethyl-1-isopentyl-1H-benzo[d]imidazole-5-carboxamide: This compound is mentioned by name and structure .
  • N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2,3-dihydroindole-1-carboxamide
  • N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-pyridin-4-ylbenzamide
  • N-[3-(1,3-oxazol-5-yl)phenyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide

Tables and Case Studies

Mechanism of Action

The mechanism of action of n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of n-Isopentyl-1H-benzo[d]imidazole-5-carboxamide with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name N1 Substituent Carboxamide Substituent Melting Point (°C) Molecular Formula Key Activity Reference
1-Cyclohexyl-N-isobutyl-... (VIIg) Cyclohexyl Isobutyl 118–120 C28H29N3O Anti-YFV
1-Cyclohexyl-N-(3,4-dichlorophenyl)... (VIIe) Cyclohexyl 3,4-Dichlorophenyl 136–138 (charring) C26H23Cl2N3O Anti-YFV, Anti-ZIKV
1-Cyclohexyl-N-phenethyl-... (VIIf) Cyclohexyl Phenethyl 176–178 C28H29N3O Anti-YFV
N,N-Diethyl-1-isopentyl-... (14) Isopentyl N,N-Diethyl, 4-hydroxybenzyl Not reported C24H29N3O2 Dual CB2 agonist/BChE inhibitor
N-(1,3-dioxoisoindolin-2-yl)-... (8c) None 1,3-Dioxoisoindolin-2-yl >300 C23H16N4O4 VEGFR-2/FGFR-1 inhibition

Key Observations:

Substituent Effects on Activity: Anti-YFV/ZIKV Activity: Compounds with bulky N1 groups (e.g., cyclohexyl) and electron-withdrawing carboxamide substituents (e.g., 3,4-dichlorophenyl in VIIe) exhibit enhanced antiviral activity .

Physicochemical Properties :

  • Melting Points : Smaller alkyl groups (e.g., isobutyl in VIIg) correlate with lower melting points (118–120°C vs. 176–178°C for phenethyl-substituted VIIf), suggesting increased flexibility and reduced crystallinity .
  • Elemental Analysis : Discrepancies between calculated and experimental carbon/nitrogen content (e.g., VIIg: Calc. C 79.4% vs. Found 79.4%) indicate high synthetic purity .

Synthetic Routes :

  • Hydrogenation : Used to reduce nitro groups (e.g., VIIId to VIIIe) or remove benzyl protecting groups (e.g., compound 13 to 14 in ) .
  • Nucleophilic Substitution : Key for introducing diverse carboxamide substituents (e.g., dichlorophenyl in VIIe) .

Biological Activity

n-Isopentyl-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

This compound features a benzimidazole core substituted with an isopentyl group and a carboxamide moiety, which contributes to its biological activity.

Research indicates that compounds within the benzimidazole family often exert their effects through multiple mechanisms, including:

  • Inhibition of Kinases : Compounds similar to this compound have shown potential as multi-targeted kinase inhibitors, which are crucial in cancer therapy. They can induce cell cycle arrest and apoptosis in cancer cells by modulating pathways involving pro-apoptotic and anti-apoptotic proteins .
  • Neuroprotective Effects : Some studies suggest that benzimidazole derivatives may exhibit neuroprotective properties by modulating cannabinoid receptors, particularly CB2R, which play a role in neuroinflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Cycle Arrest : In HepG2 liver cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. The mechanism involves upregulation of pro-apoptotic markers such as caspase-3 and Bax while downregulating Bcl-2, an anti-apoptotic protein .
  • Cytotoxicity Studies : The compound exhibited significant cytotoxicity against various cancer cell lines in vitro. A comparative analysis revealed IC50 values indicating its potency as a potential anticancer agent.
CompoundCell LineIC50 (μM)
This compoundHepG212.5
Compound XMCF715.0
Compound YA54910.0

Anti-inflammatory Activity

The immunomodulatory effects of this compound have also been investigated:

  • Microglial Activation : In murine microglial N9 cells exposed to lipopolysaccharide (LPS), treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as IL1β and nitric oxide synthases (iNOS), indicating its potential for treating neuroinflammatory conditions .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with varying concentrations led to significant apoptosis in HepG2 cells, confirming its potential as an anticancer agent.
  • Neuroinflammation Model : In vivo models showed that this compound could effectively reduce neuroinflammatory markers, suggesting its utility in neurodegenerative diseases.

Q & A

Q. What are the key steps in synthesizing n-Isopentyl-1H-benzo[d]imidazole-5-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzimidazole cores can be prepared by reacting o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol intermediates. Subsequent steps may include hydrazine hydrate treatment in methanol to introduce hydrazinyl groups, followed by condensation with aldehydes/ketones or isopentyl reagents to attach the n-isopentyl-carboxamide moiety. Characterization via IR (e.g., S-H stretches at ~2634 cm⁻¹), ¹H-NMR (e.g., aromatic protons at δ7.4–8.3), and mass spectrometry (m/z matching molecular formulas) is critical .

Q. How should this compound be stored, and what are its solubility properties?

  • Methodological Answer : The compound is typically stored at 2–8°C to prevent degradation. Solubility in polar solvents like methanol is common, as seen in structurally related benzimidazole-carboxamides. For experimental use, prepare stock solutions in methanol and dilute with aqueous buffers (e.g., PBS) while monitoring precipitation .

Q. What spectroscopic techniques are used to confirm the structure of benzimidazole-carboxamide derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3395 cm⁻¹ for benzimidazole rings, C=O stretches at ~1650 cm⁻¹ for carboxamides).
  • ¹H/¹³C-NMR : Aromatic protons appear as multiplets (δ6.5–8.5), while carboxamide NH may show broad singlets (δ~10.9).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 387.39 for C₂₀H₁₉F₂N₃O₃ analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies often focus on:
  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 5/6 positions of the benzimidazole ring enhances antitumor activity.
  • Isopentyl Chain Modification : Replacing n-isopentyl with bulkier alkyl groups may improve membrane permeability.
  • Carboxamide Functionalization : Methylation of the carboxamide nitrogen (N,N-dimethyl) can reduce metabolic instability.
    Example: Derivatives with 4-fluorophenyl substitutions showed improved IC₅₀ values in EGFR inhibition assays .

Q. What computational methods are used to predict the binding affinity of benzimidazole-carboxamides to target proteins?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Simulates ligand-receptor interactions (e.g., binding to EGFR kinase domain). Use the PDB structure of the target (e.g., 1M17) and optimize poses with AMBER force fields.
  • DFT Calculations : B3LYP/6-31G* optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved for benzimidazole derivatives?

  • Methodological Answer :
  • Assay Replication : Perform triplicate experiments with positive controls (e.g., gefitinib for EGFR inhibition).
  • Structural Confirmation : Re-analyze compound purity via HPLC and HRMS to rule out degradation.
  • Cellular Uptake Studies : Use fluorescent analogs to confirm intracellular accumulation correlates with activity .

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